PMPMEase-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

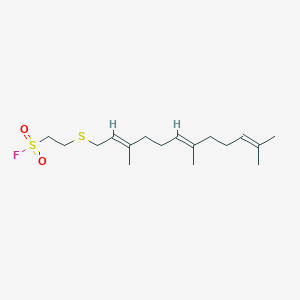

C17H29FO2S2 |

|---|---|

Molecular Weight |

348.5 g/mol |

IUPAC Name |

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylethanesulfonyl fluoride |

InChI |

InChI=1S/C17H29FO2S2/c1-15(2)7-5-8-16(3)9-6-10-17(4)11-12-21-13-14-22(18,19)20/h7,9,11H,5-6,8,10,12-14H2,1-4H3/b16-9+,17-11+ |

InChI Key |

RCEAZDGWMVLBPZ-BTMZFSHUSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSCCS(=O)(=O)F)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCCS(=O)(=O)F)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

PMPMEase-IN-2: A Technical Analysis of its Presumed Mechanism of Action as a Polyprenylated Protein Methylesterase Inhibitor

Initial searches for "PMPMEase-IN-2" did not yield specific public data, chemical structures, or dedicated research articles for a compound with this exact designation. It is possible that this is a novel, unpublished, or internally designated compound. Therefore, this technical guide will focus on the well-characterized mechanisms of other known polyprenylated protein methylesterase (PMPMEase) inhibitors, providing a framework for understanding the potential action of this compound.

This document details the established mechanism of action for inhibitors of PMPMEase, an enzyme implicated in the progression of various cancers due to its role in the post-translational modification of key signaling proteins. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to PMPMEase and Its Role in Cellular Signaling

Polyprenylated methylated protein methyl esterase (PMPMEase) is a critical enzyme in the polyisoprenylation pathway. This pathway is essential for the proper function and localization of a class of proteins known as polyprenylated proteins, which includes the Ras and Rho families of small GTPases. These proteins are central to signaling cascades that regulate cell proliferation, differentiation, survival, and cytoskeletal organization.

The final step in the maturation of these proteins is a reversible methylation, catalyzed by a methyltransferase and demethylated by PMPMEase. By removing the methyl group from the C-terminal prenylcysteine, PMPMEase modulates the protein's hydrophobicity and its interaction with cellular membranes and downstream effectors. In several cancers, PMPMEase is overexpressed and hyperactive, leading to aberrant signaling that promotes tumor growth and metastasis.[1][2] Inhibition of PMPMEase has emerged as a promising therapeutic strategy to counteract the effects of hyperactive G-protein signaling.[1][3]

Mechanism of Action of PMPMEase Inhibitors

PMPMEase inhibitors act by blocking the enzymatic activity of PMPMEase, thereby preventing the demethylation of polyprenylated proteins like Ras and Rho. This leads to an accumulation of the methylated forms of these proteins, which can disrupt their normal signaling functions. The consequences of PMPMEase inhibition are multifaceted and include:

-

Induction of Apoptosis: PMPMEase inhibitors have been shown to induce programmed cell death in various cancer cell lines.

-

Disruption of Cytoskeleton and Cell Migration: By affecting Rho family GTPases, which are key regulators of the actin cytoskeleton, PMPMEase inhibitors can disrupt F-actin filament organization, leading to altered cell morphology and a significant reduction in cell migration and invasion.[1][4]

-

Alteration of Gene Expression: Inhibition of PMPMEase can lead to changes in the transcription of cancer-related genes.[1][2]

-

Depletion of Monomeric G-Proteins: Some inhibitors, like the Polyisoprenylated Cysteinyl Amide Inhibitors (PCAIs), can lead to the depletion of key signaling proteins such as K-Ras, RhoA, Cdc42, and Rac1.[3]

The following diagram illustrates the central role of PMPMEase in the polyisoprenylation pathway and the point of intervention for its inhibitors.

Quantitative Data on PMPMEase Inhibitors

The following tables summarize key quantitative data for well-studied PMPMEase inhibitors, which can serve as a benchmark for evaluating novel inhibitors like this compound.

Table 1: In Vitro Efficacy of PMPMEase Inhibitors

| Inhibitor | Cell Line | Assay | EC50 / IC50 (µM) | Reference |

| L-28 | A549 (Lung Cancer) | Cell Viability | 8.5 | [2] |

| L-28 | H460 (Lung Cancer) | Cell Viability | 2.8 | [2] |

| L-28 | Prostate Cancer Cells | Apoptosis | 1.8 - 4.6 | |

| L-28 | Prostate Cancer Cells | PMPMEase Activity | 2.3 - 130 | [1] |

| PCAIs | Pancreatic Cancer Cells | PMPMEase Inhibition (Ki) | 3.7 - 20 | [3] |

| PCAIs | KRAS-mutant Cancer Cells | Cell Viability | 2.2 - 14 | [5][6] |

| Curcumin (B1669340) | Purified PMPMEase | PMPMEase Inhibition (Ki) | 0.3 | |

| Curcumin | Purified PMPMEase | PMPMEase Inhibition (IC50) | 12.4 | [7] |

| Curcumin | Caco-2 (Colorectal Cancer) | Cell Viability (EC50) | 22.0 (µg/mL) | [7] |

| Curcumin | Caco-2 (Colorectal Cancer) | PMPMEase Activity (IC50) | 22.6 (µg/mL) | [7] |

Table 2: Effects of PMPMEase Inhibition on Cellular Processes

| Inhibitor | Cell Line | Effect | Magnitude of Effect | Reference |

| L-28 | PC-3 (Prostate Cancer) | Inhibition of Cell Migration | 4-fold inhibition at 2 µM | [1] |

| PCAIs | HUVEC | Inhibition of Tube Formation | Submicromolar concentrations | [3] |

| PCAIs | A549 (Lung Cancer) | Phosphorylation of MEK1/2 | 84% increase at 5 µM | [5][6] |

| PCAIs | A549 (Lung Cancer) | Phosphorylation of ERK1/2 | 59% increase at 5 µM | [5][6] |

| PCAIs | A549 (Lung Cancer) | Phosphorylation of p90RSK | 160% increase at 5 µM | [5][6] |

Experimental Protocols

PMPMEase Activity Assay

This protocol describes a general method for determining PMPMEase activity in cell lysates and assessing the effect of inhibitors.[1][8]

Materials:

-

Cell culture flasks (175 cm²)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer: 0.1% Triton-X 100 in 100 mM Tris-HCl, pH 7.4, containing 1 mM EDTA

-

Bicinchoninic acid (BCA) protein assay kit

-

PMPMEase substrate (e.g., N-para-nitrobenzoyl-S-trans,trans-farnesylcysteine methyl ester, RD-PNB) at 1 mM

-

PMPMEase inhibitor of varying concentrations

-

Incubator at 37°C

-

Methanol

-

Microcentrifuge

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with UV detection

Procedure:

-

Culture cells to ~80% confluence.

-

Wash cells with PBS and lyse with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Set up reaction mixtures containing cell lysate aliquots, 1 mM RD-PNB, and varying concentrations of the PMPMEase inhibitor in a total volume of 100 µL.

-

Incubate the reaction mixtures at 37°C for 3 hours.

-

Stop the reactions by adding 200 µL of methanol.

-

Place the samples on ice for at least 5 minutes, then centrifuge at 5000 x g for 5 minutes.

-

Analyze the supernatants by RP-HPLC with UV detection at 260 nm to quantify the product of substrate hydrolysis.

Cell Migration (Wound-Healing) Assay

This assay is used to assess the effect of PMPMEase inhibitors on cancer cell migration.[1]

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Cell culture medium

-

10 µL pipette tip

-

PMPMEase inhibitor

-

Microscope with camera

Procedure:

-

Seed cells in 6-well plates and grow to form a confluent monolayer.

-

Create a "wound" in the monolayer by scratching with a 10 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing the desired concentration of the PMPMEase inhibitor or vehicle control.

-

Incubate the plates and capture images of the wound at different time points (e.g., 0, 6, 12, 24 hours).

-

Quantify cell migration by measuring the area of the wound or counting the number of cells that have migrated into the wound area.

Signaling Pathways Affected by PMPMEase Inhibition

PMPMEase inhibition primarily impacts the Ras and Rho signaling pathways. These pathways are interconnected and regulate a multitude of cellular processes that are often dysregulated in cancer.

Inhibition of PMPMEase prevents the proper activation and localization of Ras and Rho proteins, thereby dampening their downstream signaling cascades. This leads to reduced cell proliferation, as controlled by the Ras-Raf-MEK-ERK pathway, and impaired cell motility, which is regulated by the Rho-ROCK pathway's influence on the actin cytoskeleton.

Conclusion

While specific data on this compound is not publicly available, the established mechanism of action of other PMPMEase inhibitors provides a strong foundation for understanding its potential therapeutic effects. By targeting a key enzyme in the post-translational modification of oncogenic signaling proteins, PMPMEase inhibitors represent a promising class of anti-cancer agents. Further research into novel inhibitors like this compound will be crucial in developing more effective and targeted cancer therapies. The experimental protocols and data presented here offer a guide for the evaluation and characterization of such compounds.

References

- 1. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - ecancer [ecancer.org]

- 2. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyisoprenylated Cysteinyl Amide Inhibitors: A Novel Approach to Controlling Cancers with Hyperactive Growth Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Polyisoprenylated methylated protein methyl esterase is both sensitive to curcumin and overexpressed in colorectal cancer: implications for chemoprevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyisoprenylated Methylated Protein Methyl Esterase Is Both Sensitive to Curcumin and Overexpressed in Colorectal Cancer: Implications for Chemoprevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PMPMEase-IN-2 (L-28) and its Role in the Polyisoprenylation Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Polyisoprenylation Pathway and the Pivotal Role of PMPMEase

The polyisoprenylation pathway is a critical post-translational modification process essential for the proper function and subcellular localization of a variety of proteins, including the Ras superfamily of small GTPases. These proteins are integral to cellular signaling pathways that regulate cell growth, differentiation, and survival. The process involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate or geranylgeranyl pyrophosphate, to a cysteine residue within a C-terminal CAAX motif of the target protein.

Following isoprenoid attachment, the terminal three amino acids (-AAX) are cleaved, and the newly exposed carboxyl group of the isoprenylated cysteine is methylated. This methylation is a reversible step, catalyzed by polyisoprenylated protein methyltransferase (PPMTase) and demethylated by Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase). This reversible methylation is thought to modulate the protein's hydrophobicity and its affinity for regulatory proteins and membranes, thereby fine-tuning its signaling activity.

PMPMEase is overexpressed in several cancers, including lung, prostate, and pancreatic cancer, and its inhibition has been shown to induce cancer cell death.[1][2][3][4][5] This makes PMPMEase a compelling target for therapeutic intervention. PMPMEase-IN-2, also known as L-28, is a specific, irreversible inhibitor of PMPMEase and serves as a valuable chemical probe to investigate the function of this enzyme and its role in disease.[6][7]

This compound (L-28): Mechanism of Action

This compound (L-28) is a synthetic, polyisoprenylated sulfonyl fluoride (B91410) compound.[6][7] Its design is based on the structure of the natural substrates of PMPMEase, incorporating a trans, trans-farnesyl moiety that confers high affinity for the enzyme's hydrophobic active site. The sulfonyl fluoride "warhead" acts as a bioisosteric replacement for the carbonyl moiety of the substrate.[6] Upon binding, the catalytic serine residue in the PMPMEase active site attacks the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of a stable, covalent sulfonylated enzyme adduct. This adduct is resistant to hydrolysis, resulting in irreversible inhibition of the enzyme.[6]

Quantitative Data for PMPMEase Inhibitors

The following tables summarize the quantitative data for this compound (L-28) and other relevant PMPMEase inhibitors from published studies.

Table 1: In Vitro Inhibition of PMPMEase

| Inhibitor | PMPMEase Source | Parameter | Value (µM) | Reference(s) |

| L-28 | Purified porcine liver | kobs/[I] | 2000 M⁻¹s⁻¹ | [8] |

| L-23 (geranylated analog) | Purified porcine liver | kobs/[I] | 4100 M⁻¹s⁻¹ | [8] |

| PMSF | Purified porcine liver | kobs/[I] | 6 M⁻¹s⁻¹ | [8] |

| Curcumin (B1669340) | Purified PMPMEase | Ki | 0.3 | [9][10] |

| Curcumin | Purified PMPMEase | IC50 | 12.4 | [9][10] |

| Galaxolide | Purified porcine liver | Ki | 11 | [11] |

| Tonalide | Purified porcine liver | Ki | 14 | [11] |

Table 2: Cellular Activity of PMPMEase Inhibitors

| Inhibitor | Cell Line | Assay | Parameter | Value (µM) | Reference(s) |

| L-28 | A549 (lung cancer) | Cell Viability | EC50 | 8.5 | [2][12] |

| L-28 | H460 (lung cancer) | Cell Viability | EC50 | 2.8 | [2][12] |

| L-28 | SH-SY5Y (neuroblastoma) | Cell Viability | EC50 | 49 | [7][8] |

| L-28 | LNCaP (prostate cancer) | Cell Viability | EC50 | 1.8 | [4] |

| L-28 | 22Rv1 (prostate cancer) | Cell Viability | EC50 | 4.6 | [4] |

| L-28 | PC-3 (prostate cancer) | Cell Viability | EC50 | 3.2 | [4] |

| L-28 | DU 145 (prostate cancer) | Cell Viability | EC50 | 4.1 | [4] |

| L-28 | LNCaP (prostate cancer) | PMPMEase Activity | IC50 | 2.3 | [4] |

| L-28 | 22Rv1 (prostate cancer) | PMPMEase Activity | IC50 | 130 | [4] |

| L-28 | PC-3 (prostate cancer) | PMPMEase Activity | IC50 | 4.5 | [4] |

| L-28 | DU 145 (prostate cancer) | PMPMEase Activity | IC50 | 5.5 | [4] |

| Curcumin | Caco-2 (colorectal cancer) | Cell Viability | EC50 | 22.0 (µg/mL) | [9][10] |

| Curcumin | Caco-2 (colorectal cancer) | PMPMEase Activity | IC50 | 22.6 (µg/mL) | [9][10] |

| Galaxolide | SH-SY5Y (neuroblastoma) | Cell Viability | EC50 | 26 | [11] |

| Galaxolide | A549 (lung cancer) | Cell Viability | EC50 | 58 | [11] |

| Tonalide | SH-SY5Y (neuroblastoma) | Cell Viability | EC50 | 98 | [11] |

| Tonalide | A549 (lung cancer) | Cell Viability | EC50 | 14 | [11] |

| NSL-AB-01, -02, -03 (PPEIs) | MIA PaCa-2 (pancreatic) | Cell Viability | EC50 | 4.5, 4.8, 4.6 | [13][14] |

| NSL-AB-01, -02, -03 (PPEIs) | PANC-1 (pancreatic) | Cell Viability | EC50 | 5.0, 6.4, 5.1 | [13][14] |

Experimental Protocols

PMPMEase Enzymatic Assay

This protocol describes a method to measure the enzymatic activity of PMPMEase in cell lysates or with purified enzyme.

Materials:

-

Cells of interest or purified PMPMEase

-

Lysis buffer: 0.1% Triton-X 100 in 100 mM Tris-HCl, pH 7.4, containing 1 mM EDTA

-

PMPMEase substrate: e.g., N-para-nitrobenzoyl-S-trans,trans-farnesylcysteine methyl ester (RD-PNB)

-

This compound (L-28) or other inhibitors

-

HPLC system with a reverse-phase column and UV detector

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to ~80% confluency.

-

Wash cells with PBS and lyse with the lysis buffer.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, pre-incubate aliquots of the cell lysate or purified enzyme with varying concentrations of this compound (L-28) or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the PMPMEase substrate (e.g., 1 mM RD-PNB). The total reaction volume is typically 100 µL.

-

Incubate the reaction at 37°C for a set period (e.g., 3 hours).

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding methanol (e.g., 200 µL).

-

Centrifuge the samples to pellet any precipitate.

-

Analyze the supernatant by HPLC to separate and quantify the product of the enzymatic reaction. The amount of product formed is proportional to the PMPMEase activity.

-

Cell Viability Assay

This protocol outlines a general method to assess the effect of PMPMEase inhibitors on cell viability, commonly using MTT or resazurin-based assays.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound (L-28) or other inhibitors

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

-

Solubilization solution (for MTT assay, e.g., SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound (L-28) or other inhibitors. Include a vehicle-only control.

-

Incubate the plate for the desired duration (e.g., 48-72 hours).

-

-

Viability Assessment (MTT Assay Example):

-

Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the viability data against the inhibitor concentration and determine the EC50 value.

-

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of PMPMEase inhibition on cell migration.

Materials:

-

Cells of interest

-

6-well or 12-well cell culture plates

-

Sterile pipette tip (p200) or a culture insert

-

Complete cell culture medium

-

This compound (L-28) or other inhibitors

-

Microscope with a camera

Procedure:

-

Create a Confluent Monolayer:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

-

Create the "Wound":

-

Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer. Alternatively, use a culture insert to create a defined cell-free gap.

-

Gently wash the wells with PBS to remove detached cells.

-

-

Treatment and Imaging:

-

Replace the medium with fresh medium containing the desired concentration of this compound (L-28) or vehicle control.

-

Capture images of the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours).

-

-

Data Analysis:

-

Measure the width of the scratch at different time points for both treated and control wells.

-

Quantify the rate of wound closure to assess the effect of the inhibitor on cell migration.

-

F-Actin Staining

This protocol is used to visualize the effects of PMPMEase inhibition on the actin cytoskeleton.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 3-4% formaldehyde (B43269) in PBS

-

Permeabilization solution: 0.1% Triton X-100 in PBS

-

Blocking solution: 1% BSA in PBS

-

Fluorescently-labeled phalloidin (B8060827)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with this compound (L-28) or vehicle control for the desired time.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with the fixation solution for 10-20 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with the permeabilization solution for 5-10 minutes.

-

-

Staining:

-

Wash with PBS.

-

Block with the blocking solution for 30 minutes.

-

Incubate the cells with fluorescently-labeled phalloidin (diluted in blocking solution) for 20-60 minutes at room temperature, protected from light.

-

(Optional) Counterstain with DAPI.

-

-

Mounting and Imaging:

-

Wash the coverslips with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filters.

-

Visualizations

Polyisoprenylation Pathway

Caption: The polyisoprenylation pathway involves sequential enzymatic modifications.

Mechanism of PMPMEase Inhibition by this compound (L-28)

Caption: Irreversible inhibition of PMPMEase by this compound (L-28).

Experimental Workflow for Assessing PMPMEase Inhibitors

Caption: A typical workflow for characterizing PMPMEase inhibitors in vitro.

Conclusion

PMPMEase represents a critical regulatory node in the polyisoprenylation pathway, influencing the function of key signaling proteins. Its overexpression and hyperactivity in various cancers underscore its potential as a therapeutic target. This compound (L-28), a specific and irreversible inhibitor, has proven to be an invaluable tool for elucidating the biological roles of PMPMEase. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers aiming to further investigate PMPMEase and develop novel therapeutics targeting this important enzyme. Future work in this area will likely focus on the development of even more potent and selective PMPMEase inhibitors and their evaluation in preclinical and clinical settings.

References

- 1. F-Actin Staining | Thermo Fisher Scientific - KR [thermofisher.com]

- 2. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - ecancer [ecancer.org]

- 4. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Polyisoprenylated Cysteinyl Amide Inhibitors: A Novel Approach to Controlling Cancers with Hyperactive Growth Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyisoprenylation Potentiates the Inhibition of Polyisoprenylated Methylated Protein Methyl Esterase and the Cell Degenerative Effects of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyisoprenylation potentiates the inhibition of polyisoprenylated methylated protein methyl esterase and the cell degenerative effects of sulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polyisoprenylated Methylated Protein Methyl Esterase Is Both Sensitive to Curcumin and Overexpressed in Colorectal Cancer: Implications for Chemoprevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyisoprenylated methylated protein methyl esterase is both sensitive to curcumin and overexpressed in colorectal cancer: implications for chemoprevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of polyisoprenylated methylated protein methyl esterase by synthetic musks induces cell degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

PMPMEase-IN-2: A Technical Guide to a Novel Inhibitor of Polyprenylated Methylated Protein Methyl Esterase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyprenylated methylated protein methyl esterase (PMPMEase) is a critical enzyme in the post-translational modification of small G-proteins, such as those in the Ras superfamily.[1][2] This enzyme catalyzes the hydrolysis of the carboxyl-terminal methyl ester of these proteins, a reversible and terminal step in the polyisoprenylation pathway.[1][3] The activity of PMPMEase is crucial for the proper localization and function of these signaling proteins.[2] Emerging research has identified PMPMEase as a potential therapeutic target, particularly in oncology, due to its overexpression and hyperactivity in various cancer types, including prostate, lung, colorectal, and pancreatic cancer.[1][3][4][5] PMPMEase-IN-2 is a novel inhibitor of this enzyme, presenting a promising avenue for therapeutic intervention in diseases characterized by aberrant G-protein signaling.[6] This document provides a comprehensive technical overview of the core concepts surrounding PMPMEase inhibition, leveraging data from analogous inhibitors to contextualize the potential of this compound.

The Role of PMPMEase in the Polyisoprenylation Pathway

The polyisoprenylation pathway is essential for the function of many cellular proteins, particularly small GTPases that regulate cell growth, differentiation, and survival. PMPMEase functions at a critical juncture in this pathway, influencing the activation state of these proteins.

Quantitative Data on PMPMEase Inhibitors

While specific quantitative data for this compound is not yet widely available, the following tables summarize the efficacy of other known PMPMEase inhibitors in various cancer cell lines. This data provides a valuable benchmark for evaluating the potential of novel inhibitors like this compound.

Table 1: EC50 Values of PMPMEase Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | EC50 (µM) | Reference |

| L-28 | A549 | Lung Cancer | 8.5 | [4] |

| L-28 | H460 | Lung Cancer | 2.8 | [4] |

| L-28 | PC-3 | Prostate Cancer | 1.8 - 4.6 (range) | [1] |

| L-28 | DU 145 | Prostate Cancer | 1.8 - 4.6 (range) | [1] |

| L-28 | LNCaP | Prostate Cancer | 1.8 - 4.6 (range) | [1] |

| L-28 | 22Rv1 | Prostate Cancer | 1.8 - 4.6 (range) | [1] |

| Curcumin (B1669340) | Caco-2 | Colorectal Cancer | 22.0 µg/mL | [5] |

| PCAIs | Mia PaCa-2 | Pancreatic Cancer | as low as 1.9 | [3] |

| PCAIs | BxPC-3 | Pancreatic Cancer | as low as 1.9 | [3] |

| PPEIs | MIA PaCa-2 | Pancreatic Cancer | 4.5 - 4.8 | [7] |

| PPEIs | PANC-1 | Pancreatic Cancer | 5.0 - 6.4 | [7] |

Table 2: IC50 Values of PMPMEase Inhibitors

| Inhibitor | Target | IC50 (µM) | Reference |

| L-28 | PMPMEase Activity in Prostate Cancer Cells | 2.3 - 130 (range) | [1] |

| Curcumin | Purified PMPMEase | 12.4 | [5] |

| Curcumin | PMPMEase Activity in Caco-2 Cell Lysate | 22.6 µg/mL | [5] |

Table 3: Ki Values of PMPMEase Inhibitors

| Inhibitor | Target | Ki (µM) | Reference |

| Curcumin | Purified PMPMEase | 0.3 | [5] |

| PCAIs | PMPMEase | 3.7 - 20 (range) | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of PMPMEase inhibitors.

1. PMPMEase Enzyme Assay

This assay is used to determine the inhibitory activity of a compound against PMPMEase.

-

Materials: Purified PMPMEase, substrate (e.g., N-para-nitrobenzoyl-S-trans,trans-farnesylcysteine methyl ester), assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), test compound (e.g., this compound), and a method for detecting product formation (e.g., RP-HPLC).

-

Procedure:

-

Pre-incubate the purified PMPMEase with varying concentrations of the test compound in the assay buffer.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding methanol).

-

Analyze the formation of the product by RP-HPLC to determine the rate of reaction.

-

Calculate the IC50 value of the inhibitor.

-

2. Cell Viability Assay

This assay measures the effect of a PMPMEase inhibitor on the viability of cancer cells.

-

Materials: Cancer cell line of interest, cell culture medium, test compound, and a reagent for measuring cell viability (e.g., resazurin).

-

Procedure:

-

Seed the cancer cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add the viability reagent to each well and incubate.

-

Measure the signal (e.g., fluorescence) to determine the percentage of viable cells relative to an untreated control.

-

Calculate the EC50 value of the inhibitor.

-

3. Cell Migration Assay (Wound-Healing Assay)

This assay assesses the effect of a PMPMEase inhibitor on the migratory capacity of cancer cells.[2]

-

Materials: Cancer cell line, cell culture medium, and a sterile pipette tip or a specialized scratch tool.

-

Procedure:

-

Grow a confluent monolayer of cancer cells in a multi-well plate.

-

Create a "wound" or scratch in the monolayer with a pipette tip.

-

Wash the cells to remove detached cells.

-

Treat the cells with the test compound.

-

Image the wound at different time points (e.g., 0 and 24 hours).

-

Measure the closure of the wound over time to quantify cell migration.

-

Visualizations of Experimental Workflows and Logical Relationships

Conclusion

This compound represents a promising novel inhibitor of PMPMEase, a key enzyme implicated in the progression of several cancers. While direct data on this compound is still emerging, the wealth of information on other PMPMEase inhibitors provides a strong rationale for its investigation as a potential therapeutic agent. The experimental protocols and data presented in this guide offer a framework for the evaluation of this compound and other novel inhibitors of this critical enzyme. Further research into the specific mechanism of action and efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - ecancer [ecancer.org]

- 2. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyisoprenylated Methylated Protein Methyl Esterase: a Putative Biomarker and Therapeutic Target for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyisoprenylated methylated protein methyl esterase is both sensitive to curcumin and overexpressed in colorectal cancer: implications for chemoprevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

Unveiling the Landscape of PMPMEase Inhibition: A Technical Guide

Disclaimer: Initial searches for a specific compound designated "PMPMEase-IN-2" did not yield any publicly available information. It is presumed that this name may be a placeholder or refer to a compound not yet described in scientific literature. This guide will therefore focus on a well-characterized, potent, and specific inhibitor of Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase), L-28 , as a representative molecule to fulfill the core requirements of this technical overview. Additionally, the widely studied natural product, curcumin (B1669340) , will be discussed as another key PMPMEase inhibitor.

Introduction

Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase) is a crucial enzyme in the post-translational modification of a variety of proteins, including the Ras superfamily of small GTPases.[1][2] These proteins are integral to cellular signaling pathways that govern proliferation, differentiation, and survival.[1] PMPMEase catalyzes the hydrolysis of a methyl ester from the C-terminal prenylated cysteine of these proteins, a reversible step that modulates their activity and signaling functions.[2][3] Dysregulation of PMPMEase activity has been implicated in the progression of several cancers, including lung, prostate, and colorectal cancer, making it an attractive target for therapeutic intervention.[2][4][5] This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PMPMEase inhibitors, with a focus on the representative synthetic inhibitor L-28 and the natural product curcumin.

Quantitative Data on PMPMEase Inhibitors

The following tables summarize the inhibitory and cytotoxic activities of L-28 and curcumin against various cancer cell lines.

Table 1: In vitro activity of L-28 against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) for PMPMEase Activity | EC50 (µM) for Cell Viability | Reference |

| A549 | Lung Cancer | 2.5 | 8.5 | [1] |

| H460 | Lung Cancer | 41 | 28 | [1] |

| LNCaP | Prostate Cancer | 2.3 | 1.8 | [2] |

| 22Rv1 | Prostate Cancer | - | 4.6 | [2] |

| PC-3 | Prostate Cancer | 130 | 3.5 | [2] |

| DU 145 | Prostate Cancer | - | 2.9 | [2] |

Table 2: In vitro activity of Curcumin against colorectal cancer cells.

| Cell Line | Cancer Type | IC50 (µM) for PMPMEase Activity | EC50 (µM) for Cell Viability | Ki (µM) | Reference |

| Caco-2 | Colorectal Cancer | 22.6 | 22.0 | 0.3 | [5] |

Experimental Protocols

Synthesis of PMPMEase Inhibitors

While the precise, step-by-step synthesis protocol for L-28 is not detailed in the available literature, it is described as a polyisoprenylated sulfonyl fluoride (B91410).[6] The general approach to designing such inhibitors involves the bioisosteric replacement of the carbonyl group of a substrate with a sulfonyl fluoride moiety, which acts as a "warhead" to irreversibly inactivate the enzyme. The polyisoprenyl group confers selectivity for PMPMEase.[6]

Below is a conceptual workflow for the synthesis of a polyisoprenylated sulfonyl fluoride inhibitor like L-28.

PMPMEase Activity Assay

PMPMEase activity is commonly determined using a specific substrate, N-para-nitrobenzoyl-S-trans,trans-farnesylcysteine methyl ester (RD-PNB).[2][5]

-

Cell Lysis: Cells are cultured to approximately 80% confluency, washed with phosphate-buffered saline (PBS), and lysed using a buffer containing 0.1% Triton-X 100 in 100 mM Tris-HCl (pH 7.4) with 1 mM EDTA.[2]

-

Protein Quantification: The total protein concentration in the cell lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay.[2]

-

Enzyme Reaction: Aliquots of the cell lysate are incubated with 1 mM RD-PNB in a total reaction volume of 100 µL at 37°C for a specified time (e.g., 3 hours).[2] To determine the inhibitory effect of a compound, the assay is conducted in the presence of varying concentrations of the inhibitor.[2]

-

Reaction Termination and Analysis: The reaction is stopped by adding 200 µL of methanol (B129727) and placing the mixture on ice.[5] After centrifugation to remove precipitated protein, the supernatant is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to quantify the product of the enzymatic reaction.[5]

Cell Viability Assay

The effect of PMPMEase inhibitors on cell viability is frequently assessed using tetrazolium-based colorimetric assays, such as the MTT or resazurin (B115843) reduction assays.[5][7]

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 2 x 10^4 cells/well) and allowed to adhere overnight.[5][7]

-

Compound Treatment: The cells are then treated with varying concentrations of the PMPMEase inhibitor or vehicle control for a specified duration (e.g., 72 hours).[5]

-

Reagent Incubation: After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin is added to each well.[5] Viable cells with active metabolism reduce the tetrazolium salt into a colored formazan (B1609692) product.[7]

-

Quantification: The formazan product is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[7] The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Mechanisms of Action

PMPMEase plays a critical role in the regulation of the Ras signaling pathway. Ras proteins cycle between an active GTP-bound state and an inactive GDP-bound state. For Ras to be fully functional and to localize to the plasma membrane where it engages with its effectors, it must undergo a series of post-translational modifications, including farnesylation and carboxymethylation. PMPMEase, by removing the methyl group, can modulate the activity of Ras and its downstream signaling cascades, which include the RAF-MEK-ERK and PI3K-AKT pathways that are crucial for cell proliferation and survival.[1][5]

Inhibition of PMPMEase is expected to lead to an accumulation of the methylated, and potentially more active, form of Ras and other prenylated proteins. However, the observed effect of PMPMEase inhibitors like L-28 is the induction of apoptosis in cancer cells.[2] This suggests that the sustained hypermethylation or the disruption of the dynamic methylation/demethylation cycle interferes with proper protein function and cellular homeostasis, ultimately triggering cell death. Furthermore, PMPMEase inhibition has been shown to disrupt the organization of the F-actin cytoskeleton, leading to impaired cell migration.[2]

Conclusion

PMPMEase represents a promising therapeutic target for cancers characterized by hyperactive growth signaling pathways. The development of specific inhibitors, such as the synthetic compound L-28 and the natural product curcumin, has provided valuable tools to probe the biological functions of this enzyme and has demonstrated the potential of PMPMEase inhibition as an anti-cancer strategy. Further research into the design and synthesis of novel, potent, and selective PMPMEase inhibitors is warranted to translate these preclinical findings into effective clinical therapies.

References

- 1. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - ecancer [ecancer.org]

- 3. Polyisoprenylated Methylated Protein Methyl Esterase: a Putative Biomarker and Therapeutic Target for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyisoprenylated Methylated Protein Methyl Esterase Is Both Sensitive to Curcumin and Overexpressed in Colorectal Cancer: Implications for Chemoprevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyisoprenylated Cysteinyl Amide Inhibitors: A Novel Approach to Controlling Cancers with Hyperactive Growth Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

Elucidating the Role of PMPMEase Inhibition on G-Protein Function and Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms through which inhibition of Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase) affects G-protein function and their associated signaling pathways. While the specific inhibitor "PMPMEase-IN-2" is not documented in the available scientific literature, this guide will focus on the effects of well-characterized PMPMEase inhibitors, such as curcumin (B1669340) and L-28, to provide a comprehensive understanding of the therapeutic potential of targeting this enzyme.

PMPMEase is a critical enzyme in the post-translational modification of polyisoprenylated proteins, a group that includes the essential G-proteins.[1][2] By catalyzing the demethylation of these proteins, PMPMEase plays a pivotal role in regulating their signaling activity.[1][3] Its inhibition, therefore, presents a promising strategy for modulating G-protein-mediated pathways, which are often dysregulated in various diseases, including cancer.[4][5]

The Polyisoprenylation Pathway and G-Protein Regulation

G-proteins, including both the monomeric (e.g., Ras, Rho, Rac) and the γ-subunits of heterotrimeric G-proteins, undergo a series of post-translational modifications, collectively known as the polyisoprenylation pathway, to become fully functional.[1] This pathway involves the attachment of a farnesyl or geranylgeranyl isoprenoid lipid anchor, proteolytic cleavage, and subsequent carboxyl methylation. The final step of demethylation is catalyzed by PMPMEase. This reversible methylation/demethylation cycle is crucial for the proper localization, membrane association, and interaction of G-proteins with their downstream effectors.

Inhibition of PMPMEase disrupts this delicate balance, leading to an accumulation of methylated G-proteins. This alteration in the methylation status can significantly impact their signaling cascades, affecting cellular processes such as proliferation, differentiation, migration, and survival.[4][6]

Quantitative Data on PMPMEase Inhibitors

The following tables summarize the quantitative data for known PMPMEase inhibitors, curcumin and L-28, detailing their inhibitory concentrations and effects on cell viability.

| Inhibitor | Parameter | Value | Cell Line/System | Reference |

| Curcumin | IC₅₀ (PMPMEase activity) | 12.4 µM | Purified PMPMEase | [7] |

| Kᵢ | 0.3 µM | Purified PMPMEase | [7] | |

| IC₅₀ (cellular PMPMEase) | 22.6 µg/mL | Caco-2 | [7] | |

| EC₅₀ (cell viability) | 22.0 µg/mL | Caco-2 | [7] | |

| L-28 | EC₅₀ (cell viability) | 8.5 µM | A549 | [5] |

| EC₅₀ (cell viability) | 2.8 µM | H460 | [5] | |

| EC₅₀ (cell viability) | 1.8 - 4.6 µM | Prostate Cancer Cells | [8] | |

| IC₅₀ (cellular PMPMEase) | 2.3 - 130 µM | Prostate Cancer Cells | [8] |

Table 1: Quantitative analysis of PMPMEase inhibitors.

| Cell Line | PMPMEase Inhibitor | Effect | Quantitative Measurement | Reference |

| Caco-2 | Curcumin | Inhibition of cell viability | EC₅₀ = 22.0 µg/mL | [1] |

| A549 | L-28 | Concentration-dependent cell death | EC₅₀ = 8.5 µM | [4] |

| H460 | L-28 | Concentration-dependent cell death | EC₅₀ = 2.8 µM | [4] |

| Prostate Cancer Cells | L-28 | Apoptosis Induction | EC₅₀ = 1.8 to 4.6 µM | [9] |

Table 2: Cellular effects of PMPMEase inhibition.

Effects on G-Protein Signaling Pathways

Inhibition of PMPMEase has profound effects on multiple G-protein-mediated signaling pathways, primarily by altering the function of key monomeric G-proteins.

-

Ras Signaling: The Ras family of small GTPases (H-Ras, K-Ras, N-Ras) are central regulators of cell proliferation, survival, and differentiation. Proper membrane localization and function of Ras proteins are dependent on polyisoprenylation and subsequent methylation.[1] PMPMEase inhibition can disrupt Ras signaling, which is particularly relevant in cancers with activating Ras mutations.[1]

-

Rho Family Signaling: The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton, cell polarity, and cell migration.[1] PMPMEase activity is crucial for the dynamic regulation of these processes. Inhibition of PMPMEase by compounds like L-28 has been shown to disrupt F-actin filament organization and inhibit cancer cell migration.[4][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols cited in the literature for studying PMPMEase inhibition.

PMPMEase Enzyme Activity Assay

This assay quantifies the enzymatic activity of PMPMEase and its inhibition.

-

Enzyme and Substrate Preparation: Purified PMPMEase is used. The substrate, such as RD-PNB (N-para-nitrobenzoyl-S-trans,trans-farnesylcysteine methyl ester), and the inhibitor (e.g., curcumin) are dissolved in DMSO.[1]

-

Incubation: The enzyme is pre-incubated with the inhibitor for a specified time (e.g., 15 minutes) in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4) at 37°C.[1]

-

Reaction Initiation: The reaction is initiated by adding the substrate.[1]

-

Reaction Termination: The reaction is stopped by adding methanol (B129727) and placing it on ice.[1]

-

Analysis: The reaction mixture is centrifuged, and the product formation is quantified using High-Performance Liquid Chromatography (HPLC).[9]

Cell Viability Assay

This assay determines the effect of PMPMEase inhibitors on the viability of cancer cells.

-

Cell Culture: Cancer cells (e.g., Caco-2, A549, H460) are cultured to a specific confluence (e.g., 80%).[1][4]

-

Treatment: Cells are treated with varying concentrations of the PMPMEase inhibitor for a defined period (e.g., 24-72 hours).[1][4]

-

Viability Assessment: Cell viability is measured using methods such as the resazurin (B115843) reduction assay or MTT assay.[1]

-

Data Analysis: The EC₅₀ value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is calculated.[1]

Docking Analysis

Computational docking studies are employed to predict the binding interactions between PMPMEase and its inhibitors.

-

Protein Structure Preparation: The 3D crystal structure of a PMPMEase homolog, such as human carboxylesterase 1 (hCE1), is used as a template.[1]

-

Ligand Preparation: The 3D structure of the inhibitor (e.g., curcumin) is generated.

-

Docking Simulation: Molecular docking software (e.g., Tripos SYBYL-X) is used to predict the binding mode and affinity of the inhibitor to the active site of the enzyme.[1]

-

Analysis: The docking scores and binding interactions are analyzed to understand the mechanism of inhibition.[1]

Conclusion

The inhibition of PMPMEase represents a compelling therapeutic strategy for diseases driven by aberrant G-protein signaling, particularly cancer. By modulating the methylation status of key G-proteins like Ras and Rho, PMPMEase inhibitors can effectively disrupt oncogenic signaling pathways, leading to reduced cell proliferation and migration, and the induction of apoptosis. While the specific agent "this compound" remains to be characterized in the public domain, the extensive research on inhibitors like curcumin and L-28 provides a strong foundation and a clear rationale for the continued development of potent and specific PMPMEase inhibitors as novel therapeutic agents. Further research into the design and synthesis of novel PMPMEase inhibitors is warranted to fully exploit the therapeutic potential of targeting this key regulatory enzyme.

References

- 1. Polyisoprenylated Methylated Protein Methyl Esterase Is Both Sensitive to Curcumin and Overexpressed in Colorectal Cancer: Implications for Chemoprevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyisoprenylation potentiates the inhibition of polyisoprenylated methylated protein methyl esterase and the cell degenerative effects of sulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Polyisoprenylated Cysteinyl Amide Inhibitors: A Novel Approach to Controlling Cancers with Hyperactive Growth Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyisoprenylated methylated protein methyl esterase is both sensitive to curcumin and overexpressed in colorectal cancer: implications for chemoprevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - ecancer [ecancer.org]

Preliminary Studies on the Biological Activity of PMPMEase Inhibitors

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase) has emerged as a promising therapeutic target in oncology. This enzyme plays a crucial role in the post-translational modification of polyisoprenylated proteins, including small GTPases like Ras and Rho, which are pivotal in cell signaling pathways regulating proliferation, differentiation, and migration. Aberrant activity of these pathways is a hallmark of many cancers. This technical guide provides a comprehensive overview of the preliminary studies on the biological activity of PMPMEase inhibitors, with a focus on their anti-cancer properties. We consolidate quantitative data from various studies, detail the experimental methodologies employed, and visualize the complex biological processes through signaling pathway and workflow diagrams.

Introduction

The polyisoprenylation pathway is essential for the proper function and subcellular localization of a multitude of signaling proteins. This pathway involves the covalent attachment of isoprenoid lipids (farnesyl or geranylgeranyl pyrophosphate) to a cysteine residue at or near the C-terminus of the protein. Following isoprenylation, the terminal three amino acids are cleaved, and the newly exposed cysteine is carboxyl-methylated by isoprenylcysteine carboxyl methyltransferase (Icmt). PMPMEase catalyzes the reversible hydrolysis of this methyl ester, thereby regulating the charge and hydrophobicity of the C-terminus and influencing protein-protein and protein-membrane interactions.

Elevated PMPMEase expression and activity have been observed in various cancer types, including prostate, lung, pancreatic, and colorectal cancer, suggesting its involvement in tumor progression.[1][2][3][4] Inhibition of PMPMEase has been shown to induce apoptosis, disrupt cytoskeletal organization, and inhibit cancer cell migration, making it an attractive target for novel anti-cancer therapies.[1][2] This guide focuses on the biological activities of key PMPMEase inhibitors investigated in preliminary studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on PMPMEase inhibitors.

Table 1: In vitro Efficacy of PMPMEase Inhibitor L-28 in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer (Androgen-dependent) | Not Reported | 2.3 | [1] |

| 22Rv1 | Prostate Cancer (Androgen-sensitive) | Not Reported | Not Reported | [1] |

| DU 145 | Prostate Cancer (Castration-resistant) | Not Reported | 130 | [1] |

| PC-3 | Prostate Cancer (Castration-resistant) | Not Reported | Not Reported | [1] |

| A549 | Lung Cancer (Alveolar adenocarcinoma) | 8.5 | Not Reported | [2][5] |

| H460 | Lung Cancer (Non-small cell carcinoma) | 2.8 | Not Reported | [2][5] |

| SH-SY5Y | Neuroblastoma | 49 | Not Reported | [6] |

EC50: Half maximal effective concentration for inducing cell death. IC50: Half maximal inhibitory concentration for PMPMEase activity.

Table 2: In vitro Efficacy of Curcumin (B1669340) against PMPMEase and Colorectal Cancer Cells

| Cell Line | Cancer Type | EC50 (µg/mL) | IC50 (µg/mL) | Reference |

| Caco-2 | Colorectal Cancer | 22.0 | 22.6 | [4][7] |

EC50: Half maximal effective concentration for inducing cell death. IC50: Half maximal inhibitory concentration for PMPMEase activity.

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of PMPMEase inhibitors.

Cell Culture

Human cancer cell lines (e.g., LNCaP, PC-3, A549, H460, Caco-2) and normal control cell lines (e.g., WPE1-NA22, WI-38) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1][2] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[5]

PMPMEase Activity Assay

PMPMEase activity was typically measured using a specific substrate, such as RD-PNB.[1] Cell lysates were incubated with the substrate, and the rate of hydrolysis to the product was determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[1] To determine the inhibitory effect of compounds like L-28 or curcumin, cell lysates were pre-incubated with varying concentrations of the inhibitor before adding the substrate.[4][5]

Cell Viability Assay

The effect of PMPMEase inhibitors on cell viability was assessed using standard methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by staining with ethidium (B1194527) bromide and acridine (B1665455) orange (EB/AO).[5] Cells were seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 48 hours).[1][5] The concentration of the inhibitor that caused a 50% reduction in cell viability (EC50) was then calculated.[1]

Cell Migration Assay (Wound-Healing Assay)

The impact of PMPMEase inhibition on cell migration was often evaluated using a wound-healing assay.[1][2] A confluent monolayer of cells was "wounded" by creating a scratch with a pipette tip.[1] The cells were then treated with the inhibitor or a vehicle control. The rate of wound closure, which reflects cell migration, was monitored and quantified over time (e.g., 6 and 12 hours).[2]

F-actin Organization Analysis

To investigate the effect on the cytoskeleton, cells were treated with the PMPMEase inhibitor, fixed, and stained for F-actin using fluorescently labeled phalloidin.[1] Changes in the organization of actin filaments were then visualized by fluorescence microscopy.[1]

Gene Expression Analysis

The molecular mechanisms underlying the effects of PMPMEase inhibition were explored by analyzing changes in the expression of cancer-related genes.[1][2] Cancer cells were treated with the inhibitor, and total RNA was extracted. The expression levels of a panel of genes were then quantified using techniques like NanoString nCounter analysis.[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathway of PMPMEase and its Inhibition

Caption: PMPMEase signaling and the impact of its inhibition.

Experimental Workflow for Assessing PMPMEase Inhibitor Activity

Caption: Workflow for evaluating PMPMEase inhibitor efficacy.

Conclusion

The preliminary studies on PMPMEase inhibitors, such as L-28 and curcumin, have demonstrated their potential as anti-cancer agents. The consistent findings of induced apoptosis, inhibited cell migration, and disrupted cytoskeletal organization across various cancer cell lines highlight the on-target effects of these compounds.[1][2][4] The elevated expression of PMPMEase in a high percentage of clinical cancer tissues further strengthens its candidacy as a valuable biomarker and therapeutic target.[1][2][3][4] Future research should focus on optimizing the potency and selectivity of PMPMEase inhibitors, conducting in vivo efficacy studies, and further elucidating the complex signaling networks modulated by PMPMEase activity. These efforts will be crucial in translating the promising preclinical findings into novel and effective cancer therapies.

References

- 1. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - ecancer [ecancer.org]

- 2. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyisoprenylated Methylated Protein Methyl Esterase: a Putative Biomarker and Therapeutic Target for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyisoprenylated Methylated Protein Methyl Esterase Is Both Sensitive to Curcumin and Overexpressed in Colorectal Cancer: Implications for Chemoprevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. Polyisoprenylation potentiates the inhibition of polyisoprenylated methylated protein methyl esterase and the cell degenerative effects of sulfonyl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyisoprenylated methylated protein methyl esterase is both sensitive to curcumin and overexpressed in colorectal cancer: implications for chemoprevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Structure-Activity Relationship of PMPMEase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase) inhibitors. While specific data for a compound designated "PMPMEase-IN-2" is not publicly available, this document synthesizes the existing research on well-characterized PMPMEase inhibitors, such as L-28 and Polyisoprenylated Cysteinyl Amide Inhibitors (PCAIs), to serve as a comprehensive resource for understanding the core principles of targeting this enzyme.

PMPMEase is a critical enzyme in the polyisoprenylation pathway, catalyzing the hydrolysis of the carboxyl methyl ester on polyisoprenylated proteins like Ras and Rho GTPases.[1][2] This post-translational modification is vital for the proper localization and function of these signaling proteins.[2] In several cancers, including prostate, lung, pancreatic, and colorectal cancers, PMPMEase is overexpressed and hyperactive, making it a promising therapeutic target.[1][3][4][5] Inhibition of PMPMEase has been shown to induce cancer cell death, disrupt cell migration, and alter gene expression, highlighting its potential in cancer therapy.[1][4]

Quantitative Data Summary

The following tables summarize the inhibitory and cytotoxic activities of various PMPMEase inhibitors across different cancer cell lines.

Table 1: PMPMEase Inhibitory Activity

| Inhibitor | PMPMEase IC50 | Cell Line | Notes |

| L-28 | 2.3 µM - 130 µM | Prostate Cancer Cells | A specific, farnesylated irreversible inhibitor.[1] |

| PCAIs | 3.7 µM - 20 µM | Not specified | A novel class of polyisoprenylated cysteinyl amide inhibitors.[5] |

| Curcumin (B1669340) | 12.4 µM (IC50), 0.3 µM (Ki) | Purified PMPMEase | A natural chemopreventive agent that acts as a reversible inhibitor.[3][6] |

Table 2: Cytotoxicity of PMPMEase Inhibitors (EC50 values)

| Inhibitor | Cell Line | EC50 |

| L-28 | Prostate Cancer Cells | 1.8 µM - 4.6 µM[1] |

| L-28 | A549 (Lung Cancer) | 8.5 µM[4] |

| L-28 | H460 (Lung Cancer) | 2.8 µM[4] |

| PCAIs | Mia PaCa-2 (Pancreatic Cancer) | As low as 1.9 µM[5] |

| PCAIs | BxPC-3 (Pancreatic Cancer) | As low as 1.9 µM[5] |

| Curcumin | Caco2 (Colorectal Cancer) | 22.0 µg/mL[3] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

PMPMEase Activity Assay

This assay quantifies the enzymatic activity of PMPMEase by measuring the hydrolysis of a synthetic substrate.

-

Substrate Preparation: A common substrate used is N-para-nitrobenzoyl-S-trans,trans-farnesylcysteine methyl ester (RD-PNB).[1][3]

-

Cell Lysate Preparation: Cancer cells are cultured and harvested. The cells are then lysed to release intracellular proteins, including PMPMEase.

-

Enzymatic Reaction: The cell lysate is incubated with the RD-PNB substrate. PMPMEase in the lysate hydrolyzes the substrate.

-

Product Detection: The product of the hydrolysis is separated and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[1] The peak area of the product corresponds to the PMPMEase activity.

-

Inhibitor Testing: To determine the IC50 of an inhibitor, the assay is performed with varying concentrations of the compound, and the reduction in product formation is measured.

Cell Viability Assay

This assay determines the concentration of an inhibitor required to reduce the viability of a cancer cell population by 50% (EC50).

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the PMPMEase inhibitor for a specified period (e.g., 48 hours).[5]

-

Viability Assessment: A reagent such as MTT or resazurin (B115843) is added to the wells. Viable cells metabolize the reagent, producing a colorimetric or fluorescent signal.

-

Data Analysis: The signal is measured using a plate reader, and the EC50 value is calculated by plotting cell viability against the inhibitor concentration.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of PMPMEase inhibition on the migratory capacity of cancer cells.

-

Monolayer Creation: Cancer cells are grown to confluence in a culture plate.

-

Wound Creation: A scratch or "wound" is created in the cell monolayer using a pipette tip.[1]

-

Inhibitor Treatment: The cells are treated with the PMPMEase inhibitor at a non-lethal concentration.

-

Image Acquisition: Images of the wound are captured at the beginning of the experiment and after a set time (e.g., 24 hours).

-

Analysis: The rate of wound closure is measured to determine the extent of cell migration. A significant inhibition of wound closure indicates an anti-migratory effect.[1]

Visualizations

The following diagrams illustrate key pathways and workflows related to PMPMEase and its inhibition.

References

- 1. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - ecancer [ecancer.org]

- 2. Polyisoprenylated Cysteinyl Amide Inhibitors: A Novel Approach to Controlling Cancers with Hyperactive Growth Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyisoprenylated Methylated Protein Methyl Esterase Is Both Sensitive to Curcumin and Overexpressed in Colorectal Cancer: Implications for Chemoprevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polyisoprenylated Methylated Protein Methyl Esterase: a Putative Biomarker and Therapeutic Target for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyisoprenylated methylated protein methyl esterase is both sensitive to curcumin and overexpressed in colorectal cancer: implications for chemoprevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

PMPMEase Inhibition: A Novel Therapeutic Strategy in Oncology

An In-depth Technical Guide on the Therapeutic Potential of Targeting Polyisoprenylated Methylated Protein Methyl Esterase in Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cancer remains a formidable challenge in modern medicine, with aberrant signaling pathways driving uncontrolled cell proliferation, survival, and metastasis. The post-translational modification of proteins, particularly polyisoprenylation, is critical for the function of key oncogenic proteins like Ras. Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase) is a pivotal enzyme in the terminal, reversible step of this pathway, regulating the methylation status and subsequent function of these proteins. Emerging evidence indicates that PMPMEase is overexpressed and hyperactive in a variety of cancers, including pancreatic, prostate, lung, and colorectal carcinomas, correlating with poor prognosis. Inhibition of PMPMEase has been shown to induce cancer cell death, disrupt crucial cellular processes for tumor progression like cell migration and cytoskeletal organization, and alter the expression of cancer-related genes. This positions PMPMEase as a promising therapeutic target for the development of novel anti-cancer agents. This technical guide provides a comprehensive overview of the role of PMPMEase in cancer, the therapeutic potential of its inhibition, quantitative data on known inhibitors, detailed experimental protocols for assessing inhibitor activity, and visualizations of the relevant biological pathways and experimental workflows.

The Role of PMPMEase in Cancer Pathophysiology

The Polyisoprenylation Pathway and PMPMEase Function

Polyisoprenylation is a post-translational modification that attaches isoprenoid lipids, such as farnesyl pyrophosphate or geranylgeranyl pyrophosphate, to a cysteine residue within a C-terminal "CAAX" motif of a protein.[1][2] This process is essential for the proper subcellular localization and function of many proteins involved in signal transduction, including the Ras superfamily of small GTPases.[3] The pathway involves three main enzymatic steps:

-

Polyisoprenylation: A farnesyl or geranylgeranyl group is attached to the cysteine of the CAAX box by farnesyltransferase (FTase) or geranylgeranyltransferase (GGTase), respectively.[1]

-

Proteolysis: The "-AAX" tripeptide is cleaved by a prenyl-protein specific endoprotease.[1]

-

Carboxylmethylation: The newly exposed farnesylcysteine is methylated by isoprenylcysteine carboxyl methyltransferase (Icmt).[2]

PMPMEase catalyzes the reverse reaction, the hydrolysis of the methyl ester group from the polyisoprenylated protein.[4] This demethylation step is the only known reversible reaction in the polyisoprenylation pathway, suggesting a critical regulatory role for PMPMEase in modulating the activity of its substrates.[4]

PMPMEase in Cancer

The significance of PMPMEase in cancer is intrinsically linked to its role in regulating polyisoprenylated proteins, many of which are key drivers of oncogenesis. The Ras proteins (K-Ras, N-Ras, and H-Ras) are mutated in over 30% of all human cancers and are heavily reliant on polyisoprenylation for their membrane association and signaling activity.[5] By modulating the methylation state of Ras and other G-proteins, PMPMEase can influence their interaction with downstream effectors, thereby impacting cell proliferation, survival, and migration.[4]

Studies have shown that PMPMEase is overexpressed and exhibits hyperactivity in several cancer types:

-

Pancreatic Cancer: PMPMEase is overexpressed in pancreatic ductal adenocarcinoma, and its inhibition is effective against cancer cells with oncogenic K-Ras mutations.

-

Prostate Cancer: PMPMEase activity is significantly higher in androgen-sensitive and castration-resistant prostate cancer cells compared to normal prostate cells.[4] Its inhibition induces apoptosis in these cells.[4]

-

Lung Cancer: PMPMEase is overexpressed and more active in lung cancer cells than in normal lung fibroblasts.[6][7] Inhibition leads to concentration-dependent cell death.[6][7]

-

Colorectal Cancer: PMPMEase immunoreactivity is significantly higher in colorectal adenocarcinoma compared to normal colon tissues.[8]

This consistent overexpression across multiple cancer types suggests that PMPMEase may play a fundamental role in tumor progression and maintenance, making it an attractive target for therapeutic intervention.

Therapeutic Potential of PMPMEase Inhibition

The inhibition of PMPMEase represents a promising strategy for cancer therapy. By targeting this enzyme, it is possible to disrupt the function of multiple oncogenic proteins that are dependent on the polyisoprenylation pathway. Several PMPMEase inhibitors have been investigated, including the specific irreversible inhibitor L-28 and the natural product curcumin (B1669340).

Effects of PMPMEase Inhibition on Cancer Cells

Inhibition of PMPMEase has been demonstrated to have several anti-cancer effects in vitro:

-

Induction of Apoptosis: Treatment of various cancer cell lines with PMPMEase inhibitors leads to a concentration-dependent decrease in cell viability and the induction of programmed cell death (apoptosis).[4][9]

-

Disruption of the Actin Cytoskeleton: PMPMEase inhibition disrupts the organization of F-actin filaments.[4][6] The actin cytoskeleton is crucial for cell shape, motility, and invasion, and its disruption can impair the metastatic potential of cancer cells.

-

Inhibition of Cell Migration: As a consequence of cytoskeletal disruption, PMPMEase inhibitors significantly reduce the migratory capacity of cancer cells.[4][6]

-

Alteration of Gene Expression: Inhibition of PMPMEase has been shown to alter the transcription of numerous cancer-related genes, including those involved in the cell cycle and DNA damage repair.[4][6]

Quantitative Data on PMPMEase Inhibitors

The following tables summarize the in vitro efficacy of known PMPMEase inhibitors across various cancer cell lines.

Table 1: In Vitro Efficacy of L-28

| Cell Line | Cancer Type | EC50 (µM) | IC50 (µM) | Reference |

| 22Rv1 | Prostate Cancer | 1.8 - 4.6 | 2.3 - 130 | [4] |

| LNCaP | Prostate Cancer | 1.8 - 4.6 | 2.3 - 130 | [4] |

| DU 145 | Prostate Cancer | 1.8 - 4.6 | 2.3 - 130 | [4] |

| PC-3 | Prostate Cancer | 1.8 - 4.6 | 2.3 - 130 | [4] |

| A549 | Lung Cancer | 8.5 | 2.5 | [6][7] |

| H460 | Lung Cancer | 2.8 | 41 | [6][7] |

Table 2: In Vitro Efficacy of Curcumin

| Cell Line | Cancer Type | EC50 (µg/mL) | IC50 (µg/mL) | Reference |

| Caco-2 | Colorectal Cancer | 22.0 | 22.6 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of PMPMEase inhibitors.

PMPMEase Activity Assay

This assay measures the enzymatic activity of PMPMEase in cell lysates.

-

Cell Lysis: Culture cells to approximately 80% confluency. Wash the cells with phosphate-buffered saline (PBS) and lyse them with a solution of 0.1% Triton-X 100 in 100 mM Tris-HCl (pH 7.4) containing 1 mM EDTA.[4]

-

Protein Quantification: Determine the protein concentration in the lysates using a standard method such as the bicinchoninic acid (BCA) assay.[4]

-

Enzymatic Reaction: Incubate the cell lysate with a specific PMPMEase substrate, such as N-para-nitrobenzoyl-S-trans,trans-farnesylcysteine methyl ester (RD-PNB).[10]

-

Detection: The hydrolysis of the substrate to its product can be measured by High-Performance Liquid Chromatography (HPLC) with UV detection.[4] The rate of product formation is indicative of PMPMEase activity.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13]

-

Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[14]

-

Compound Treatment: Treat the cells with various concentrations of the PMPMEase inhibitor for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1.5 to 4 hours at 37°C.[11][14]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of sodium dodecyl sulfate (B86663) (SDS) in HCl, to dissolve the purple formazan crystals.[14][15]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the ability of a cell population to migrate and close a "wound" or gap created in a confluent monolayer.[16][17][18]

-

Create a Confluent Monolayer: Seed cells in a culture plate and grow them until they form a confluent monolayer.

-

Create the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.[16]

-

Wash and Treat: Gently wash the cells with media to remove any detached cells and then add fresh media containing the PMPMEase inhibitor at the desired concentration.

-

Image Acquisition: Immediately capture an image of the wound at time zero (T=0). Place the plate in an incubator and capture images of the same wound area at regular intervals (e.g., every 6, 12, or 24 hours).[16]

-

Data Analysis: Quantify the rate of wound closure by measuring the area or width of the gap at each time point. A decrease in the rate of closure in treated cells compared to control cells indicates an inhibition of cell migration.

F-actin Staining

This protocol uses fluorescently labeled phalloidin (B8060827) to visualize the filamentous actin (F-actin) cytoskeleton.[19][20]

-

Cell Culture and Treatment: Grow cells on coverslips and treat them with the PMPMEase inhibitor.

-

Fixation: Fix the cells with a solution of 3.7% paraformaldehyde in PBS for 10-15 minutes at room temperature.[6]

-

Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 5-15 minutes to allow the phalloidin conjugate to enter the cells.[6]

-

Phalloidin Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., FITC-phalloidin) in PBS for 20-60 minutes at room temperature, protected from light.[19]

-

(Optional) Nuclear Staining: A counterstain for the nucleus, such as DAPI, can be included.

-

Mounting and Visualization: Mount the coverslips onto microscope slides and visualize the F-actin structures using a fluorescence microscope.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Polyisoprenylation Pathway and the Role of PMPMEase.

Caption: Workflow for Evaluating PMPMEase Inhibitors.

Caption: Downstream Effects of PMPMEase Inhibition.

Conclusion and Future Directions

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Posttranslational modification of proteins by isoprenoids in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polyisoprenylated methylated protein methyl esterase as a putative drug target for androgen-insensitive prostate cancer - ecancer [ecancer.org]

- 5. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers [mdpi.com]

- 6. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyisoprenylated methylated protein methyl esterase overexpression and hyperactivity promotes lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyisoprenylated methylated protein methyl esterase is both sensitive to curcumin and overexpressed in colorectal cancer: implications for chemoprevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polyisoprenylated Cysteinyl Amide Inhibitors: A Novel Approach to Controlling Cancers with Hyperactive Growth Signaling - PMC [pmc.ncbi.nlm.nih.gov]